Cas no 1805219-26-4 (4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine)

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine is a versatile pyridine derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both amino and bromomethyl functional groups enhances its reactivity, enabling selective modifications for the construction of complex heterocyclic frameworks. The difluoromethyl moiety contributes to its potential as a bioisostere in medicinal chemistry, improving metabolic stability and binding affinity. This compound is particularly valuable in the development of agrochemicals and active pharmaceutical ingredients (APIs) due to its structural flexibility and functional group compatibility. High purity and well-defined reactivity make it a reliable intermediate for targeted synthetic applications.
4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine structure
1805219-26-4 structure
商品名:4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine
CAS番号:1805219-26-4
MF:C8H9BrF2N2
メガワット:251.071267843246
CID:4810448

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine
    • インチ: 1S/C8H9BrF2N2/c1-4-5(12)2-6(8(10)11)13-7(4)3-9/h2,8H,3H2,1H3,(H2,12,13)
    • InChIKey: HVTIJDPRPIGXQX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C)=C(C=C(C(F)F)N=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.9

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029064791-1g
4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine
1805219-26-4 97%
1g
$1,490.00 2022-04-01

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 関連文献

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridineに関する追加情報

Research Brief on 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine (CAS: 1805219-26-4)

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine (CAS: 1805219-26-4) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its potential in the development of novel anticancer and anti-inflammatory agents, owing to its unique structural features, including the difluoromethyl and bromomethyl functional groups, which enhance its reactivity and binding affinity.

Recent research published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine in the design of selective kinase inhibitors. The study demonstrated that this compound can be efficiently converted into a range of pyridine-based scaffolds, which exhibit potent inhibitory activity against specific kinases involved in cancer progression. The bromomethyl group, in particular, was found to facilitate cross-coupling reactions, enabling the rapid diversification of the core structure for structure-activity relationship (SAR) studies.

Another study, featured in Bioorganic & Medicinal Chemistry Letters (2024), investigated the role of 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine in the development of anti-inflammatory agents. The researchers utilized this compound as a precursor to synthesize a series of pyridine derivatives with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. The difluoromethyl group was identified as a critical moiety for improving metabolic stability and reducing off-target effects, making it a promising candidate for further preclinical evaluation.

In addition to its applications in drug discovery, 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine has also been employed in the field of chemical biology as a versatile building block for probe development. A recent publication in ACS Chemical Biology (2024) described its use in the synthesis of fluorescent probes for imaging kinase activity in live cells. The bromomethyl group allowed for facile conjugation with fluorophores, while the difluoromethyl group contributed to the probe's cellular permeability and stability.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine. A study in Organic Process Research & Development (2023) addressed these issues by optimizing the reaction conditions to improve yield and purity. The authors reported a scalable synthetic route that minimizes the formation of byproducts, ensuring consistent quality for industrial applications.

In conclusion, 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine (CAS: 1805219-26-4) represents a valuable tool in the toolkit of medicinal chemists and chemical biologists. Its versatility in synthesis, coupled with its potential therapeutic applications, underscores its importance in ongoing research efforts. Future studies are expected to further explore its utility in targeted drug delivery and personalized medicine, paving the way for innovative treatments in oncology and inflammation.

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